2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, amino, thioxo, and pyrido-pyrimidinone moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioxo-thiazolidinylidene moiety: This step may involve the reaction of a thioamide with a suitable aldehyde or ketone.
Attachment of the hydroxyethoxyethylamino group: This can be done through nucleophilic substitution reactions, where an amino group is introduced to the ethoxyethanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl or thioxo groups, potentially yielding alcohols or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or hydroxy groups, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways.
Medicine
Potential medicinal applications include its use as a lead compound for drug development, targeting specific diseases or conditions.
Industry
In industrial applications, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: Similar in structure but with variations in functional groups.
Thioxo-thiazolidinylidene derivatives: Compounds with similar thioxo-thiazolidinylidene moieties.
Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with the same core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H26N4O4S2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O4S2/c1-17-7-8-21-27-22(26-10-13-33-14-12-30)19(23(31)29(21)16-17)15-20-24(32)28(25(34)35-20)11-9-18-5-3-2-4-6-18/h2-8,15-16,26,30H,9-14H2,1H3/b20-15- |
InChI Key |
ILPFQPFELOOVQN-HKWRFOASSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCOCCO)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCOCCO)C=C1 |
Origin of Product |
United States |
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